Disodium hydrogen phosphate

Übersicht

Beschreibung

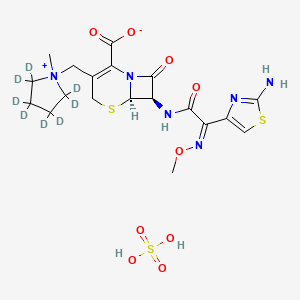

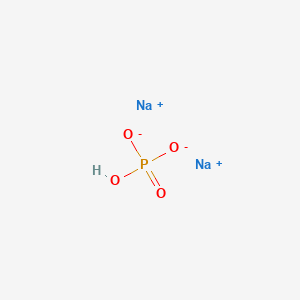

Sodium phosphate, dibasic, also known as disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na₂HPO₄. It is one of several sodium phosphates and is known in anhydrous form as well as various hydrates (e.g., dihydrate, heptahydrate, dodecahydrate). This compound appears as a white crystalline solid and is highly soluble in water but insoluble in ethanol . Sodium phosphate, dibasic, is commonly used in various applications, including food processing, pharmaceuticals, and water treatment .

Wirkmechanismus

Target of Action

Disodium hydrogen phosphate, also known as Sodium phosphate dibasic, primarily targets the digestive system where it functions as an osmotic laxative . It increases fecal water content, which in turn increases mobility through the large intestine .

Mode of Action

The compound works by drawing water into the intestine through osmosis, which stimulates bowel movements . This action helps to cleanse the colon before a colonoscopy . It also plays a role in pH regulation in food products .

Biochemical Pathways

This compound participates in several biochemical pathways. It can be generated by the neutralization of phosphoric acid with sodium hydroxide . In the body, it reacts with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It also reacts with acids like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .

Pharmacokinetics

As an inorganic compound, this compound is water-soluble . This property allows it to be readily absorbed and distributed in the body.

Result of Action

The primary result of this compound’s action is the facilitation of bowel movements, making it useful as a laxative . In food products, it helps prevent coagulation during the preparation of condensed milk and acts as an anti-caking additive in powdered products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water allows it to function effectively in aqueous environments such as the digestive tract . Its stability is also a function of pH; it has acceptable stability under alkaline conditions .

Biochemische Analyse

Biochemical Properties

Disodium hydrogen phosphate plays a crucial role in biochemical reactions, primarily due to its buffering capacity. It helps maintain the pH of solutions within a specific range, making it valuable in various chemical processes . In biochemical reactions, this compound interacts with enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters . Additionally, this compound can interact with proteins involved in phosphate metabolism, such as phosphatases and kinases, influencing their activity and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by acting as a phosphate donor in phosphorylation reactions, which are critical for cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of protein kinases, which play a key role in signal transduction pathways. It also affects gene expression by participating in the regulation of transcription factors that control the expression of specific genes . Furthermore, this compound can impact cellular metabolism by providing phosphate groups necessary for the synthesis of ATP, nucleotides, and other essential biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their conformation and activity . For instance, this compound can act as an allosteric regulator of enzymes, modulating their catalytic activity. It can also participate in enzyme inhibition or activation by competing with other substrates for binding sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its good thermal stability, allowing it to withstand high temperatures without significant decomposition . Its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that this compound can have sustained effects on cellular processes, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on phosphate metabolism and cellular function . High doses of this compound can lead to toxic or adverse effects, such as disruptions in electrolyte balance and renal function . Threshold effects have been observed, where the compound exhibits different effects at varying concentrations, highlighting the importance of dosage in determining its impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to phosphate metabolism and energy production . It interacts with enzymes such as phosphatases and kinases, which regulate the transfer of phosphate groups in metabolic reactions . This compound also plays a role in the synthesis of ATP, nucleotides, and other essential biomolecules by providing phosphate groups necessary for these processes . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via phosphate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with binding proteins and other molecules that regulate its localization and accumulation . It can also be transported to specific cellular compartments, such as the mitochondria and nucleus, where it participates in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is often found in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes and proteins . This compound can also be localized to specific organelles, such as the mitochondria and nucleus, where it plays a role in energy production and gene expression . Targeting signals and post-translational modifications can direct this compound to these compartments, ensuring its proper localization and function within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dinatriumphosphat kann durch Neutralisierung von Phosphorsäure (H₃PO₄) mit Natriumhydroxid (NaOH) synthetisiert werden: [ \text{H₃PO₄} + 2\text{NaOH} \rightarrow \text{Na₂HPO₄} + 2\text{H₂O} ]

Industrielle Produktionsmethoden: Industriell wird Dinatriumphosphat in einem zweistufigen Verfahren hergestellt. Zuerst reagiert Dicalciumphosphat mit Natriumbisulfat, wobei Calciumsulfat ausfällt: [ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ]

Im zweiten Schritt wird die resultierende Mononatriumphosphatlösung teilweise mit Natriumhydroxid neutralisiert: [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

Arten von Reaktionen:

Neutralisierung: Dinatriumphosphat kann durch Neutralisierung von Phosphorsäure mit Natriumhydroxid gebildet werden.

Hydrolyse: In wässrigen Lösungen kann es hydrolysieren, um Mononatriumphosphat und Natriumhydroxid zu bilden: [ \text{Na₂HPO₄} + \text{H₂O} \rightleftharpoons \text{NaH₂PO₄} + \text{NaOH} ]

Häufige Reagenzien und Bedingungen:

Reagenzien: Phosphorsäure, Natriumhydroxid, Natriumbisulfat, Dicalciumphosphat.

Bedingungen: In der Regel werden wässrige Lösungen und kontrollierte pH-Umgebungen verwendet.

Hauptprodukte:

- Mononatriumphosphat (NaH₂PO₄)

- Trinatriumphosphat (Na₃PO₄)

Wissenschaftliche Forschungsanwendungen

Dinatriumphosphat wird in der wissenschaftlichen Forschung aufgrund seiner Pufferkapazität und seiner Wasserlöslichkeit häufig verwendet . Einige wichtige Anwendungen sind:

- Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Puffermittel in der analytischen Chemie verwendet.

- Biologie: Wird zur Herstellung von biologischen Puffern für Enzymassays, DNA- und RNA-Extraktion und Reinigungsprozesse eingesetzt .

- Medizin: Wird in pharmazeutischen Formulierungen verwendet, unter anderem als Abführmittel und zur Behandlung von Hypophosphatämie .

- Industrie: Anwendung in Wasseraufbereitungsprozessen, Lebensmittelverarbeitung als Emulgator und in der Textilindustrie zum Färben und Bedrucken .

5. Wirkmechanismus

Dinatriumphosphat übt seine Wirkung hauptsächlich durch seine Pufferkapazität und seine osmotischen Eigenschaften aus. In biologischen Systemen trägt es zur Aufrechterhaltung der pH-Stabilität bei, was für enzymatische Reaktionen und Zellfunktionen entscheidend ist . Als osmotisches Abführmittel erhöht es die Konzentration gelöster Stoffe im Darmlumen, zieht Wasser in das Lumen und fördert den Stuhlgang .

Vergleich Mit ähnlichen Verbindungen

Dinatriumphosphat kann mit anderen Natriumphosphaten verglichen werden, wie zum Beispiel:

- Mononatriumphosphat (NaH₂PO₄): Enthält ein Natriumion pro Molekül und ist saurer.

- Trinatriumphosphat (Na₃PO₄): Enthält drei Natriumionen pro Molekül und ist basischer .

Einzigartigkeit: Dinatriumphosphat ist aufgrund seiner mäßigen Basizität und seiner Vielseitigkeit in verschiedenen Anwendungen eine wertvolle Verbindung sowohl im Labor als auch in industriellen Umgebungen .

Eigenschaften

CAS-Nummer |

7558-79-4 |

|---|---|

Molekularformel |

H3NaO4P |

Molekulargewicht |

120.985 g/mol |

IUPAC-Name |

disodium;hydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

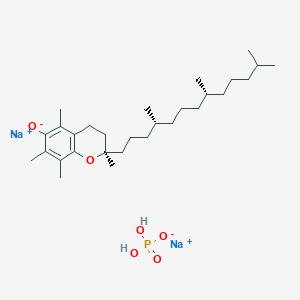

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

OP(=O)(O)O.[Na] |

Verwandte CAS-Nummern |

65185-91-3 |

Synonyme |

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)